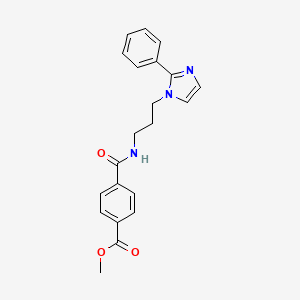

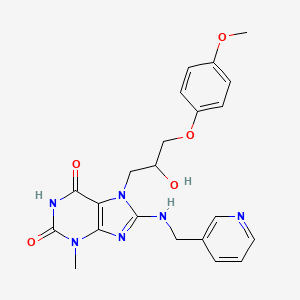

methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of imidazole derivatives often involves the condensation of various precursors. For instance, compounds with a benzo[d]imidazole moiety have been synthesized and evaluated for their anti-cancer properties, as seen in the synthesis of 2-(phenyl)-3H-benzo[d]imidazole-5-carboxylic acids and its methyl esters, which showed significant antiproliferative effects against breast cancer cell lines . Similarly, the synthesis of 4-{4-(2-methyl-4-benzylidene-5-oxo-imidazol-1-yl)phenyl}-6-(substitutedphenyl)-5,6-dihydropyrimidin-2-one involved the condensation of imidazolone with various aldehydes, demonstrating the versatility of imidazole derivatives in chemical synthesis .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is often characterized using spectroscopic techniques such as IR, NMR, and mass spectrometry, as well as X-ray crystallography. For example, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was elucidated using these methods, and its molecular properties were further investigated using density functional theory (DFT) . Structural studies of similar compounds, such as 1-phenyl-2,3-dimethyl-5-oxo-1,2-dihydro-1H-pyrazol-4-ammonium 2[(2-carboxyphenyl) disulfanyl]benzoate, have also been conducted, revealing the existence of ion-pair compounds and supramolecular chain networks .

Chemical Reactions Analysis

Imidazole derivatives can participate in various chemical reactions due to their ambidentate properties, as seen in the benzylation of 2-[N-(4-chlorophenyl)carbamoyl]methylthio-4-phenyl-1H-imidazole, which occurs at the N(1) atom . These compounds can also act as derivatization reagents for carboxylic acids in high-performance liquid chromatography (HPLC), enhancing the sensitivity and selectivity of the analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and stability, are crucial for their practical applications. The compound 4-[5-fluoro-3-[4-(2-methyl-1H-imidazol-1-yl)benzyloxy]phenyl]-3,4,5,6-tetrahydro-2H-pyran-4-carboxamide, for example, was designed to have improved pharmacokinetic and toxicological profiles, demonstrating the importance of optimizing these properties for drug development . The thermal stability of imidazole derivatives is also an important consideration, as shown in the characterization of the proton transfer derivative of 4-aminoantipyrine and 2-mercaptobenzoic acid .

Scientific Research Applications

Crystal Engineering and Phase Transition

The study of methyl 2-(carbazol-9-yl)benzoate, a compound with structural similarities to the requested compound, reveals its unique behavior in crystal engineering. Under high pressure, it transitions from a high-Z′ structure, a characteristic indicative of the number of molecules in the asymmetric unit of a crystal, to a more efficiently packed structure. This transition illustrates the compound's potential in materials science for designing substances with tunable physical properties under varying environmental conditions (Johnstone et al., 2010).

Aromatic Acid Degradation Pathways

Research on Pseudomonas putida highlights the degradation pathways of aromatic compounds, including benzoate and methylbenzoate, which are structurally related to the compound . This research underscores the biological importance and potential biotechnological applications of methyl 4-((3-(2-phenyl-1H-imidazol-1-yl)propyl)carbamoyl)benzoate in environmental remediation and the microbial breakdown of complex organic pollutants (Cowles et al., 2000).

Molecular Imaging and Alzheimer's Disease

In the context of Alzheimer's disease, derivatives of the compound have been explored as potential PET radiotracers. Specifically, carbon-11-labeled CK1 inhibitors show promise for imaging applications related to this neurodegenerative condition, illustrating the compound's relevance in medical diagnostics and research into brain diseases (Gao et al., 2018).

High-Performance Polymers

The novel compound methyl 2-hydroxyl-4-(5,6-dinitro-1H-benzo[2,3-d]imidazole-2-yl)benzoate showcases the utility of structurally related compounds in the synthesis of high-performance polymers. This application is particularly relevant in materials science, where the demand for advanced, durable, and versatile materials is continuously growing (Qinglon, 2014).

Mesophase Behavior of Azo Benzoates

Investigations into the mesophase behavior of azo benzoates, which share functional groups with the compound , provide insights into their applications in the development of liquid crystal displays and other optoelectronic devices. The research examines how molecular modifications, such as lateral methyl substitution, influence the liquid crystalline properties, which are critical for the performance of display technologies (Naoum et al., 2015).

Mechanism of Action

Target of Action

It is known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They are key components to functional molecules that are used in a variety of everyday applications .

Mode of Action

Imidazole derivatives are known to interact with various targets, leading to a wide range of biological activities .

Biochemical Pathways

Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .

Pharmacokinetics

Imidazole derivatives are known to be highly soluble in water and other polar solvents, which can impact their bioavailability .

Result of Action

Imidazole derivatives are known to have a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Action Environment

The solubility of imidazole derivatives in water and other polar solvents suggests that they may be influenced by the polarity of their environment .

properties

IUPAC Name |

methyl 4-[3-(2-phenylimidazol-1-yl)propylcarbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O3/c1-27-21(26)18-10-8-17(9-11-18)20(25)23-12-5-14-24-15-13-22-19(24)16-6-3-2-4-7-16/h2-4,6-11,13,15H,5,12,14H2,1H3,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHVDGSSURKANH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NCCCN2C=CN=C2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(7-chloro-3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2546108.png)

![1-Adamantyl-[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2546109.png)

![2-((7-chloro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2546114.png)

![methyl 7-amino-2-oxo-1H,3H-thiopheno[4,5-e]1,4-thiazine-6-carboxylate](/img/structure/B2546119.png)

![1-(Chloromethyl)-3-(4-chloro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2546120.png)

![3-chloro-2-(3-{[(2,4-dichlorophenyl)sulfanyl]methyl}-1H-1,2,4-triazol-1-yl)-5-(trifluoromethyl)pyridine](/img/structure/B2546122.png)

![8-(4-ethoxyphenyl)-N-(2-hydroxypropyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2546123.png)

![N-[1-(3,4-dimethoxyphenyl)ethyl]-3-[6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide](/img/structure/B2546128.png)